molecular formula C9H11ClN4 B2918745 3-Cyclopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride CAS No. 2251053-43-5

3-Cyclopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride

Cat. No.: B2918745
CAS No.: 2251053-43-5
M. Wt: 210.67
InChI Key: XLUCOJFGPLYLKB-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclopropyl group attached to a pyrazolo[3,4-b]pyridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride typically involves multiple steps, starting with the formation of the pyrazolo[3,4-b]pyridine core. One common synthetic route includes the cyclization of appropriate precursors under acidic conditions. The cyclopropyl group can be introduced through subsequent reactions involving cyclopropylamine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the specific conditions required for the synthesis. The process would be optimized for yield, purity, and cost-effectiveness, ensuring consistent production of high-quality material.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amines or other reduced forms.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-Cyclopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride may be used to study biological pathways and interactions. Its potential as a pharmacological agent can be explored in various assays and experiments.

Medicine: This compound has shown potential in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic applications.

Industry: In industry, this compound can be used in the production of materials, chemicals, and pharmaceuticals. Its versatility and reactivity make it a valuable component in various industrial processes.

Comparison with Similar Compounds

  • 3-Amino-5-cyclopropyl-1H-pyrazole

  • 1H-Pyrazolo[3,4-b]pyridin-5-amine

  • Pyrazolo[3,4-d]pyrimidine derivatives

Uniqueness: 3-Cyclopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride stands out due to its specific structural features, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit unique properties that make it more suitable for certain applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

3-cyclopropyl-2H-pyrazolo[3,4-b]pyridin-5-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4.ClH/c10-6-3-7-8(5-1-2-5)12-13-9(7)11-4-6;/h3-5H,1-2,10H2,(H,11,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVUUCVLWYAHAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C3C=C(C=NC3=NN2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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